1,8-Dioxaspiro[4.5]decan-2-ylmethanesulfonyl chloride
Description
1,8-Dioxaspiro[4.5]decan-2-ylmethanesulfonyl chloride is a spirocyclic compound featuring a 1,8-dioxaspiro[4.5]decane core substituted with a methanesulfonyl chloride group. This compound belongs to a class of spirocyclic structures known for their conformational rigidity, which often enhances stability and bioavailability in pharmaceutical and agrochemical applications . Key identifiers include the molecular formula C₇H₆BrFO₂S, a molecular weight of 253.09 g/mol, and the CAS registry number 79686-36-5 .
Properties
IUPAC Name |
1,8-dioxaspiro[4.5]decan-2-ylmethanesulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClO4S/c10-15(11,12)7-8-1-2-9(14-8)3-5-13-6-4-9/h8H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQYWIFNSCWRDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCOCC2)OC1CS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Dioxaspiro[4.5]decan-2-ylmethanesulfonyl chloride typically involves the reaction of 1,8-Dioxaspiro[4.5]decan-2-ylmethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
1,8-Dioxaspiro[4.5]decan-2-ylmethanol+Methanesulfonyl chloride→1,8-Dioxaspiro[4.5]decan-2-ylmethanesulfonyl chloride+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1,8-Dioxaspiro[4.5]decan-2-ylmethanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Bases: Triethylamine, pyridine
Solvents: Anhydrous dichloromethane, tetrahydrofuran
Catalysts: Lewis acids such as aluminum chloride
Major Products Formed
Sulfonamides: Formed by the reaction with amines
Sulfonate Esters: Formed by the reaction with alcohols
Sulfonothioates: Formed by the reaction with thiols
Sulfonic Acid: Formed by hydrolysis
Scientific Research Applications
1,8-Dioxaspiro[4.5]decan-2-ylmethanesulfonyl chloride has a wide range of applications in scientific research, including:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 1,8-Dioxaspiro[4.5]decan-2-ylmethanesulfonyl chloride involves the interaction of its sulfonyl chloride group with nucleophilic sites in target molecules. This interaction can lead to the formation of covalent bonds, resulting in the modification of the target molecule’s structure and function. The molecular targets and pathways involved in its biological activities are still under investigation, but preliminary studies suggest that it may interact with enzymes and proteins involved in cellular processes.
Comparison with Similar Compounds
Structural and Functional Differences
- Spirocyclic Core: All compounds share a spirocyclic backbone, but the ring systems vary. The target compound and its amine derivative () use a 1,8-dioxaspiro[4.5]decane core, while the pyrrolidinone derivative () incorporates a 1,4-dioxaspiro[4.5]decane system. These differences influence ring strain and hydrogen-bonding capabilities.
- Functional Groups: The methanesulfonyl chloride group in the target compound () confers electrophilicity, making it suitable for sulfonylation reactions. The cyanocyclobutyl substituent in the market compound () introduces steric and electronic effects, likely altering reaction kinetics compared to simpler alkyl groups.
Market and Industrial Relevance
- Methanesulfonyl chloride derivatives, including the cyanocyclobutyl analog (), are commercially significant in agrochemical and pharmaceutical markets. Their spirocyclic counterparts (e.g., ) may occupy niche roles due to enhanced stability from the spiro architecture.
Biological Activity
1,8-Dioxaspiro[4.5]decan-2-ylmethanesulfonyl chloride is a compound that has gained attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activities, including antimicrobial, anticancer, and other pharmacological effects, supported by case studies and research findings.
Chemical Structure and Properties
Chemical Formula: C₉H₁₃ClO₅S
Molecular Weight: 268.72 g/mol
IUPAC Name: this compound
CAS Number: 2166999-86-4
The compound features a spirocyclic structure that contributes to its distinct chemical reactivity and biological interactions. The sulfonyl chloride functional group is particularly significant for its reactivity with various nucleophiles.
The mechanism of action of this compound primarily involves the interaction of its sulfonyl chloride group with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds, modifying the structure and function of target proteins or enzymes. Preliminary studies suggest that it may interact with key cellular pathways involved in disease processes, although detailed molecular targets are still under investigation .
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties against various bacterial strains. A study demonstrated its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .
Anticancer Properties
The compound has also been explored for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines by disrupting cellular processes essential for survival. The mechanism appears to involve the modulation of apoptotic pathways through interactions with specific proteins involved in cell cycle regulation .
Case Studies
- Antimicrobial Efficacy Study : A study conducted on the antimicrobial activity of this compound revealed that it significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating strong antibacterial properties .
- Cancer Cell Line Research : In a recent investigation using human breast cancer cell lines, treatment with varying concentrations of this compound resulted in dose-dependent cytotoxicity, highlighting its potential as a therapeutic agent in oncology .
Research Findings Summary
Q & A
Q. What are the key considerations for synthesizing 1,8-Dioxaspiro[4.5]decan-2-ylmethanesulfonyl chloride?
Synthesis typically involves functionalizing the spirocyclic core with methanesulfonyl chloride. A critical step is optimizing the reaction conditions (e.g., anhydrous environment, temperature control) to avoid hydrolysis of the sulfonyl chloride group. Cyclization reactions using ketone or alcohol precursors (e.g., {1,8-dioxaspiro[4.5]decan-2-yl}methanol ) may precede sulfonation. Purification via column chromatography (silica gel, non-polar solvents) is recommended to isolate the product from unreacted intermediates .
Q. How can NMR spectroscopy confirm the structure of this compound?
- ¹H NMR : Look for signals corresponding to the spirocyclic oxygen atoms (δ 3.5–4.5 ppm for adjacent protons) and the methylene group in methanesulfonyl chloride (δ 3.0–3.5 ppm).
- ¹³C NMR : The spiro carbon (quaternary) appears at δ 100–110 ppm, while the sulfonyl group’s carbon resonates at δ 45–50 ppm .
- HSQC/HMBC : These experiments help confirm connectivity between the spirocyclic core and the sulfonyl chloride moiety .
Q. What analytical methods are suitable for assessing purity?
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 210–230 nm.
- Mass Spectrometry (ESI-MS) : Look for the molecular ion peak [M+H]⁺ at m/z 264.2 (calculated for C₁₀H₁₅ClO₄S) .
- Elemental Analysis : Verify C, H, and S content within ±0.4% of theoretical values .
Advanced Research Questions
Q. How does the reactivity of the sulfonyl chloride group vary under different experimental conditions?
The sulfonyl chloride group is highly electrophilic but sensitive to moisture. In anhydrous solvents (e.g., dichloromethane, THF), it reacts efficiently with amines to form sulfonamides. Kinetic studies show reactivity decreases in polar protic solvents due to competitive hydrolysis. For example, in aqueous acetonitrile (pH 7), hydrolysis to the sulfonic acid occurs within 2 hours at 25°C .
Q. What strategies resolve contradictions in stability data for this compound?
Conflicting stability reports may arise from storage conditions. For long-term stability:
Q. How can computational modeling predict its regioselectivity in nucleophilic substitutions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the transition state for reactions with nucleophiles. The sulfonyl chloride’s electron-withdrawing effect directs nucleophilic attack to the spirocyclic oxygen’s adjacent carbon, as shown in analogous spiro compounds .
Q. What are the challenges in synthesizing derivatives for biological activity screening?
- Steric Hindrance : The spirocyclic structure limits access to reactive sites, requiring bulky nucleophiles (e.g., tert-butylamines) to be used at elevated temperatures (60–80°C).
- Byproduct Formation : Competing hydrolysis can be minimized using molecular sieves or desiccants.
- Biological Assays : Derivatives should be screened against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) using microbroth dilution techniques (MIC range: 4.8–5000 µg/mL) .
Methodological Tables
Q. Table 1. Key Spectral Data for Structural Confirmation
| Technique | Key Signals/Peaks | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 3.35 (s, 2H, CH₂SO₂Cl), δ 4.10–4.30 (m, 4H, OCH₂) | |
| ESI-MS | m/z 264.2 [M+H]⁺ | |
| IR (KBr) | 1350 cm⁻¹ (S=O asymmetric stretch) |
Q. Table 2. Stability Under Different Storage Conditions
| Condition | Degradation Time (50% Loss) | Major Degradation Product |
|---|---|---|
| –20°C (argon) | >6 months | None detected |
| 25°C (ambient air) | 7 days | Sulfonic acid |
| Aqueous pH 7 | 2 hours | Sulfonic acid |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
